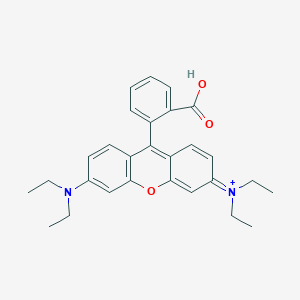

Pigment Violet 1

Vue d'ensemble

Description

Applications De Recherche Scientifique

[9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;dihydrogen phosphate;dioxomolybdenum;sulfuric acid has a wide range of applications in scientific research:

Chemistry: It is used as a colorant in various chemical formulations and as a tracer in analytical chemistry.

Biology: The pigment is employed in biological staining techniques to visualize cellular components.

Medicine: Research has explored its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species under light exposure.

Industry: [9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;dihydrogen phosphate;dioxomolybdenum;sulfuric acid is extensively used in the manufacture of inks, paints, and plastics, providing vibrant and long-lasting color

Mécanisme D'action

Target of Action

Pigment Violet 1, also known as a synthetic rhodamine dye , is primarily used in paint formulations . It targets the coloration of these materials, providing a vivid purple hue .

Mode of Action

The interaction of this compound with its targets results in a change in coloration. This compound reacts as a base , contributing to its ability to impart a strong color to the materials it is used in .

Biochemical Pathways

These activities include antimicrobial and anticancer properties . .

Pharmacokinetics

This compound has a molecular weight of 2261.984461 . It is slightly soluble in water , which may impact its distribution and elimination.

Result of Action

The primary result of this compound’s action is the imparting of a reddish-violet color . It is used in various applications, including artist and industrial materials . The compound has a high color strength and provides a pure color .

Action Environment

Environmental factors can influence the action of this compound. For instance, its solubility in water suggests that it could be affected by the presence of moisture. Additionally, it has a heat resistance of 160°C , indicating that it can maintain its color stability up to this temperature. It’s also worth noting that this compound is a water pollutant that can be cleaned via photocatalytic degradation .

Analyse Biochimique

Biochemical Properties

The biochemical properties of Pigment Violet 1 are intriguing. As a betalain, it substitutes anthocyanins in plants of the Caryophyllales order . The biosynthetic pathway of betalains remains under discussion, with the main steps having been characterized in recent years . The key enzymes involved have only recently been described, providing clues about the regulation of betalain biosynthesis .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level through various interactions with biomolecules. These interactions could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular mechanism of this compound remains to be fully elucidated.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

Méthodes De Préparation

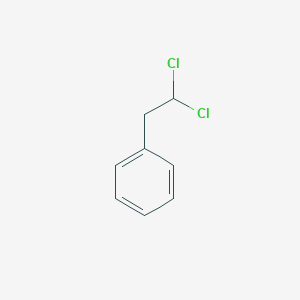

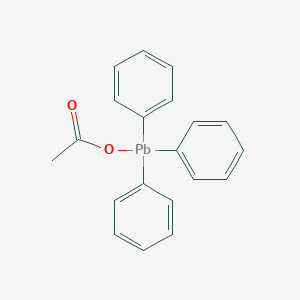

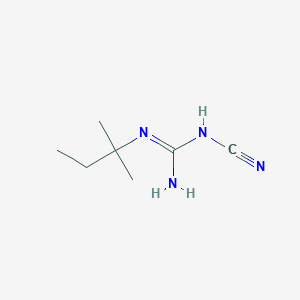

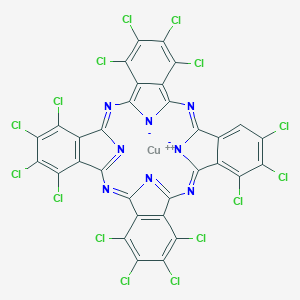

Synthetic Routes and Reaction Conditions: The preparation of [9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;dihydrogen phosphate;dioxomolybdenum;sulfuric acid typically involves the condensation of 3-amino-N-ethyl carbazole with chloranil in the presence of an acid-binding agent This reaction produces an organic solution containing 2,5-dichloro-3,6-di(9-ethyl-3-carbazole amino)-1,4-benzoquinoneThe reaction is maintained at 120-180°C for 2-10 hours, after which the product is cooled, filtered, and washed to obtain the crude pigment .

Industrial Production Methods: In industrial settings, the production of [9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;dihydrogen phosphate;dioxomolybdenum;sulfuric acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to additional purification steps to meet industry standards .

Analyse Des Réactions Chimiques

Types of Reactions: [9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;dihydrogen phosphate;dioxomolybdenum;sulfuric acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It reacts as a base and is slightly soluble in water .

Common Reagents and Conditions:

Oxidation: [9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;dihydrogen phosphate;dioxomolybdenum;sulfuric acid can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve halogenation or nitration using reagents like chlorine or nitric acid.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the pigment .

Comparaison Avec Des Composés Similaires

Pigment Violet 3: Another synthetic violet pigment with similar applications but different chemical composition.

[9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;dihydrogen phosphate;dioxomolybdenum;sulfuric acid9: Known for its excellent fastness properties and used in high-performance coatings.

Pigment Violet 23: Widely used in the plastics industry for its stability and vibrant color.

Uniqueness: [9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;dihydrogen phosphate;dioxomolybdenum;sulfuric acid stands out due to its specific reddish-violet hue and its versatility in various applications. Its ability to generate reactive oxygen species under light exposure also makes it unique for potential medical applications .

Propriétés

Numéro CAS |

1326-03-0 |

|---|---|

Formule moléculaire |

C28H35MoN2O13PS |

Poids moléculaire |

766.6 g/mol |

Nom IUPAC |

[9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;dihydrogen phosphate;dioxomolybdenum;sulfuric acid |

InChI |

InChI=1S/C28H30N2O3.Mo.H3O4P.H2O4S.2O/c1-5-29(6-2)19-13-15-23-25(17-19)33-26-18-20(30(7-3)8-4)14-16-24(26)27(23)21-11-9-10-12-22(21)28(31)32;;2*1-5(2,3)4;;/h9-18H,5-8H2,1-4H3;;(H3,1,2,3,4);(H2,1,2,3,4);; |

Clé InChI |

KUSIIMXPGJKPHK-UHFFFAOYSA-N |

SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)O.OP(=O)(O)[O-].OS(=O)(=O)O.O=[Mo]=O |

SMILES canonique |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)O.OP(=O)(O)[O-].OS(=O)(=O)O.O=[Mo]=O |

| 1326-03-0 63022-09-3 63022-10-6 64381-98-2 14899-08-2 |

|

Description physique |

C.i. pigment violet 1 is a purple powder. (NTP, 1992) |

Pictogrammes |

Irritant |

Numéros CAS associés |

6663-75-8 (acetate) 72561-83-2 (dihydride) 81-88-9 (chloride) |

Solubilité |

less than 0.1 mg/mL at 63 °F (NTP, 1992) |

Synonymes |

Rhodamine Rhodamines |

Origine du produit |

United States |

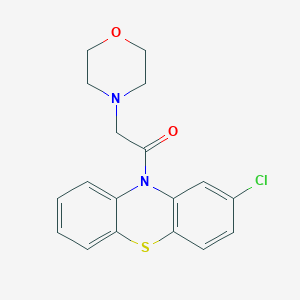

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

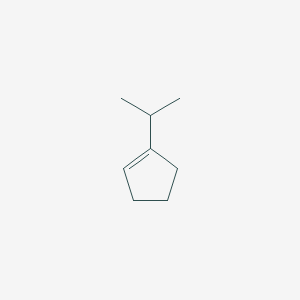

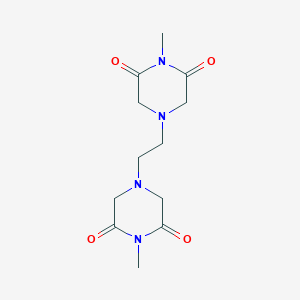

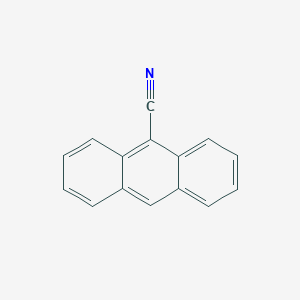

Feasible Synthetic Routes

Q1: What are the advantages of using Pigment Violet 1 in active energy ray-curable inkjet ink compositions?

A1: According to the research, incorporating this compound, specifically a metal lake pigment of a rhodamine dye, within the ink formulation enhances color reproducibility and curing properties. This results in a single pass-curable ink that outperforms conventional inks in terms of dischargeability at high printing frequencies and jetting speeds [].

Q2: What is the recommended concentration of this compound in these ink formulations?

A2: The research suggests that an effective concentration range for this compound, along with similar metal lake pigments of rhodamine dyes, is between 0.5% to 10% by weight of the total ink composition [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[bis[4-(dimethylamino)phenyl]methyl]-5-(dimethylamino)benzoic acid](/img/structure/B73772.png)

![Benzo[h][1]benzothieno[3,2-b]quinoline](/img/structure/B73782.png)

![2-Methyl-[1,8]naphthyridine](/img/structure/B73783.png)